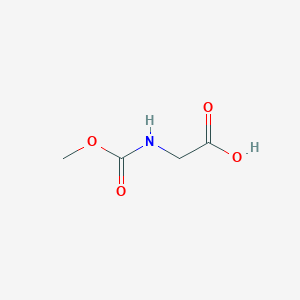

N-(methoxycarbonyl)glycine

Vue d'ensemble

Description

N-(methoxycarbonyl)glycine: is an organic compound derived from glycine, the simplest amino acid. This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of glycine. It is commonly used in various chemical reactions and has significant applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(methoxycarbonyl)glycine can be synthesized through the reaction of glycine with methoxycarbonyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Hydrolysis of the Methoxycarbonyl Group

The carbamate group in N-(methoxycarbonyl)glycine undergoes hydrolysis under acidic or basic conditions, yielding glycine and methanol as products. This reaction is critical for regenerating free glycine in controlled environments.

Mechanism:

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the carbamate bond .

-

Basic Hydrolysis: Deprotonation enhances nucleophilic hydroxide attack on the carbonyl carbon, releasing CO₂ and methanol .

Reaction Conditions and Products:

| Condition | Products | Rate Constant (k) | Reference |

|---|---|---|---|

| pH < 2.4 | Glycinium⁺ + CH₃OH + CO₂ | – | |

| pH > 9.6 | Glycinate⁻ + CH₃OH + CO₂ | – | |

| Enzymatic | Glycine + CH₃OH (via amidases) | – |

Esterification and Transesterification

The carboxylic acid group of this compound reacts with alcohols to form esters, often stabilized as hydrochloride salts to prevent diketopiperazine formation .

Example Reaction:

Key Findings:

-

Esters like ethyl and undecyl derivatives (e.g., C₁₆H₃₁NO₄) are synthesized for enhanced lipophilicity .

-

Transesterification with longer-chain alcohols occurs under catalytic conditions, altering solubility profiles .

Metal Complexation

The carbamate and carboxylate groups enable this compound to act as a bidentate ligand. DFT studies highlight its electronegativity (χ = 3.12 eV) and binding affinity for transition metals like Cu²⁺ and Fe³⁺ .

Notable Complexes:

| Metal Ion | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu²⁺ | Cu(H₂NCH₂COO)₂ (cis/trans) | 8.2 | |

| Fe³⁺ | [Fe(H₂NCH₂COO)(H₂O)₃]²⁺ | 4.5 |

Stability and Degradation Pathways

This compound demonstrates pH-dependent stability:

-

Thermal Degradation: At elevated temperatures (>100°C), decarboxylation yields methylamine and CO₂ .

-

Oxidative Pathways: Reaction with hydroxyl radicals (- OH) generates carbon-centered radicals (e.g., - CH₂NH₂), initiating chain decarboxylation mechanisms .

Radical-Mediated Decarboxylation :

Peptide Modifications

The methoxycarbonyl group serves as a protective moiety during peptide synthesis, preventing unwanted side reactions. Subsequent deprotection under mild acidic conditions regenerates the free amine .

N-Arylation Reactions

Palladium-catalyzed coupling with aryl halides introduces aromatic groups to the glycine backbone, expanding its utility in drug design :

Optimized Conditions:

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | Toluene | 80°C | 47 |

Interaction with Biomolecules

This compound derivatives exhibit groove-binding interactions with DNA, as evidenced by fluorescence quenching and molecular docking studies :

Binding Parameters for DNA Interaction :

| Derivative | (Binding Sites) | |

|---|---|---|

| Propylglycine | 0.15 × 10³ | 1.87 |

| 2-Aminoheptylgly | 0.23 × 10³ | 1.15 |

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

N-(methoxycarbonyl)glycine serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals, where modifications at the amino acid level can enhance biological activity and specificity. For instance, it has been involved in the development of nitrogen-containing compounds that act as inhibitors of glycine transporters, which are relevant in treating neurological disorders such as schizophrenia and epilepsy .

1.2 Neuropharmacology

Research indicates that glycine and its derivatives play significant roles in neuromodulation. This compound has been studied for its potential effects on NMDA receptors, which are critical for synaptic plasticity and memory function. Compounds interacting with these receptors can have therapeutic implications for cognitive disorders .

Biochemical Applications

2.1 Role in Metabolism

This compound is involved in metabolic pathways as a substrate for various enzymes. It participates in the glycine cleavage system, which is essential for the degradation of glycine into serine, a crucial amino acid for protein synthesis and other metabolic functions . This pathway highlights the compound's importance in maintaining amino acid balance within biological systems.

2.2 Antioxidant Properties

Studies have shown that glycine can exert protective effects against oxidative stress, particularly in gastrointestinal tissues. This compound has demonstrated cytoprotective properties by enhancing intracellular glutathione levels, thereby mitigating oxidative damage in intestinal epithelial cells . This suggests potential therapeutic applications for gastrointestinal disorders.

Environmental Science

3.1 Remediation Applications

Recent studies have explored the use of glycine-based compounds, including this compound, in environmental remediation efforts. These compounds can be utilized to form nanocomposites with materials like silica and titanium dioxide, enhancing their ability to adsorb heavy metals from contaminated water sources . This application underscores the compound's versatility beyond traditional biochemical roles.

3.2 Antimicrobial Activity

Research indicates that glycine derivatives possess antibacterial properties, making them suitable candidates for developing antimicrobial agents. The incorporation of this compound into formulations aimed at combating pathogenic bacteria can enhance efficacy due to its structural characteristics .

Case Studies

Mécanisme D'action

The mechanism of action of N-(methoxycarbonyl)glycine involves its interaction with specific molecular targets. The methoxycarbonyl group can undergo hydrolysis to release glycine, which then participates in various biochemical pathways. The compound can also act as a protecting group for amino acids during peptide synthesis, preventing unwanted reactions at the amino group.

Comparaison Avec Des Composés Similaires

- N-ethoxycarbonylglycine

- N-carbobenzyloxyglycine

- N-tert-butoxycarbonylglycine

Comparison: N-(methoxycarbonyl)glycine is unique due to its methoxycarbonyl group, which provides specific reactivity and stability compared to other similar compounds. For example, N-tert-butoxycarbonylglycine has a bulkier protecting group, making it less reactive in certain conditions. N-carbobenzyloxyglycine, on the other hand, offers different stability and reactivity profiles due to the presence of a benzyl group.

Activité Biologique

N-(Methoxycarbonyl)glycine, also known as methoxycarbonylglycine, is a compound with potential biological activities that warrant detailed exploration. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications.

- Chemical Formula : C₄H₇NO₄

- Molecular Weight : 117.1 g/mol

- CAS Number : 458491

This compound exhibits biological activity primarily through its interaction with glycine receptors and transporters. Glycine is a non-essential amino acid that plays critical roles in neurotransmission and metabolic pathways. The methoxycarbonyl group enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological systems.

Glycine Transporters Inhibition

Research indicates that compounds similar to this compound can inhibit high-affinity glycine transporters (GlyT), which are crucial for regulating glycine levels in the synaptic cleft. Inhibition of these transporters may lead to increased synaptic glycine concentrations, enhancing glycinergic neurotransmission, which is beneficial in conditions like schizophrenia and mood disorders .

Biological Activities

-

Neuroprotective Effects

- This compound may confer neuroprotective effects by modulating the NMDA receptor activity. Glycine acts as a co-agonist at NMDA receptors, which are involved in synaptic plasticity and memory function. Increased glycine levels can protect against excitotoxicity associated with neurodegenerative diseases .

- Metabolic Regulation

- Potential Anticancer Properties

Study on Neuroprotection

A study investigated the protective effects of glycine against doxorubicin-induced cardiotoxicity in mice. The results indicated that glycine administration significantly reduced heart weight (HW) and improved heart function metrics compared to control groups treated with doxorubicin alone .

| Group | HW (g) | HW/BW Ratio |

|---|---|---|

| Control | 0.11 | 0.40 |

| DOXO | 0.051 | 0.29 |

| Gp100 (100 mg) | 0.104 | 0.38 |

| Gp150 (150 mg) | 0.109 | 0.42 |

Glycine and Sleep Regulation

Another significant study examined the effects of glycine on sleep regulation in rats. The findings demonstrated that glycine administration promoted sleep by activating NMDA receptors in the suprachiasmatic nucleus (SCN), leading to peripheral vasodilation and increased cerebral blood flow .

Propriétés

IUPAC Name |

2-(methoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJKLBMVVHKFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332523 | |

| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-97-9 | |

| Record name | N-Carbomethoxyglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CARBOMETHOXYGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W26884250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.